BMS-265246 is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs) 1 and 2. [, , ] CDKs are a family of enzymes that play crucial roles in regulating the cell cycle and are frequently dysregulated in various cancers. [] BMS-265246 has demonstrated promising anti-cancer activity in preclinical studies by inducing cell cycle arrest and apoptosis in various cancer cell lines. [, ] Moreover, BMS-265246 has shown potential as an antiviral agent by inhibiting the replication of herpes simplex virus type 1 (HSV-1). []
This compound is classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms within its ring structure. It is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent. The synthesis and properties of pyrazolo[3,4-b]pyridines have been extensively studied, with various methods reported in the literature for their preparation and functionalization .
The synthesis of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone can be approached through several established methods. One effective strategy involves the Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. The subsequent condensation with an appropriate amine can yield the desired pyrazolo[3,4-b]pyridine framework.
The choice of solvents and reaction conditions (temperature, time) can significantly influence the yield and purity of the final product .
The molecular structure of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Spectroscopic data such as chemical shifts in NMR spectra can confirm the presence and position of substituents on the core structure .
The compound may undergo various chemical reactions typical for heterocycles:
These reactions can be optimized through careful selection of reagents and conditions .
The mechanism of action for compounds like (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone is often linked to their interactions with specific biological targets:
Research into their mechanisms often involves kinetic studies and binding affinity assessments using techniques like surface plasmon resonance or fluorescence polarization .
The physical and chemical properties of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone include:
These properties are essential for predicting behavior in biological systems and during synthetic processes .
The applications for (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone extend across various fields:
Continued research is necessary to fully elucidate its therapeutic potential and optimize its applications .
The emergence of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone (CAS: 582315-72-8) represents a strategic advancement in targeted kinase therapeutics, developed during efforts to optimize pyrazolo[3,4-b]pyridine scaffolds for oncology applications. This compound was synthesized amid discoveries that pyrazolopyridine derivatives exhibit potent inhibition of cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression in malignancies [2] [4]. Early kinase inhibitor research identified limitations in ATP-competitive inhibitors' selectivity profiles, driving medicinal chemistry efforts toward heterocyclic systems capable of precise interactions with CDK isoforms. The integration of a butoxy moiety at the C4 position and difluoromethylphenyl pharmacophore at C5 emerged from structure-activity relationship (SAR) studies focused on enhancing both kinase affinity and metabolic stability [3]. Its commercial availability as a research chemical (≥98% purity) reflects its importance as a pharmacological tool for studying CDK-driven signaling pathways in cancer models [3] [4].
This methanone derivative belongs to the 1H-pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core that positions nitrogen atoms at strategic locations (N1, N2, C3) for hydrogen bonding with kinase domains. Key structural features include:
Table 1: Structural Features of Pyrazolo[3,4-b]Pyridine-Based Kinase Inhibitors
Position | Substituent | Role in Kinase Binding |
---|---|---|
C4 | Butoxy group | Enhances hydrophobic pocket occupancy; improves metabolic stability over shorter alkoxy chains |
C5 | Methanone linker | Connects core scaffold to aryl pharmacophore with ideal bond geometry |
Aryl group | 2,6-Difluoro-4-methylphenyl | Fluorines enforce planar conformation; methyl group modulates electron density for van der Waals contacts |
N1/N2 | Unsubstituted | Enables critical H-bond donation to kinase hinge region backbone |
This structure aligns with patent-protected kinase inhibitors exemplified by compounds such as 6-(4-hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives, which demonstrate CDK and Protein Kinase C (PKC) inhibition [2]. The butoxy group distinguishes it from clinical candidates bearing hydrophilic C4 substituents (e.g., carboxamides), enhancing membrane permeability essential for intracellular CDK targeting [3].
Interactive Comparison Table: Select Pyrazolo[3,4-b]Pyridine Kinase Inhibitors (Hover for Binding Details)
Compound | C4 Substituent | C5 Substituent | Primary Kinase Targets |
---|---|---|---|
(4-Butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone | Butoxy | 2,6-Difluoro-4-methylphenyl | CDK1, CDK2 |
6-(4-Hydroxyphenyl)-3-[(E)-2-(4-fluorophenyl)ethenyl]-1H-pyrazolo[3,4-b]pyridine-4-carbonyl-piperazine [2] | Piperazine carboxamide | Hydroxyphenyl/vinylphenyl | PKC, CDK |
3-[(E)-2-(4-Chlorophenyl)ethenyl]-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl-piperazine [2] | Piperazine carboxamide | Hydroxyphenyl/chlorovinyl | CDK, VEGF-R |
The compound’s selectivity for CDK1 and CDK2 stems from strategic steric complementarity with the ATP-binding pockets of these kinases:
This selectivity profile addresses a critical need in oncology: CDK1/CDK2 drive G1/S and G2/M phase transitions in cancer cells, and their sustained activation is associated with resistance to CDK4/6 inhibitors like palbociclib. Preclinical data suggest that dual CDK1/2 inhibition promotes synthetic lethality in BRCA-deficient cancers and overcomes endocrine resistance in breast cancer models by suppressing phosphorylation of estrogen receptor coactivators [1] [2]. The compound’s design thus represents a deliberate shift from pan-CDK inhibitors toward isoform-specific agents that mitigate off-target toxicity risks [3].
Table 2: Kinase Selectivity Rationale Based on Binding Site Features
Kinase | Gatekeeper Residue | Key Binding Pocket Feature | Compound’s Designed Interaction |
---|---|---|---|
CDK2 | Thr145 | Compact hydrophobic subpocket | 4-Methylphenyl fills subpocket; fluorines enforce planarity |
CDK1 | Thr161 | Similar depth to CDK2; reduced polarity | Butoxy chain avoids steric clash; core H-bond maintained |
CDK4 | Thr160 | Expanded solvent channel | Butoxy group lacks bulk to engage; lower binding affinity |
CDK6 | Pro163 | Hydrophobic clamp with steric barrier | Difluorophenyl clashes with Pro163 sidechain |
Comprehensive Compound Nomenclature
Table 3: Systematic Identifiers for (4-Butoxy-2H-Pyrazolo[3,4-b]Pyridin-5-yl)-(2,6-Difluoro-4-Methylphenyl)Methanone
Identifier Type | Name |
---|---|
Chemical Name (IUPAC) | (4-Butoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)(2,6-difluoro-4-methylphenyl)methanone |
CAS Registry Number | 582315-72-8 |
Molecular Formula | C₁₉H₁₇F₂N₃O₂ |
Alternative Name | (4-Butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone |
Synonyms in Patents | 5-[(2,6-Difluoro-4-methylphenyl)carbonyl]-4-butoxy-1H-pyrazolo[3,4-b]pyridine |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7